molecular formula C9H10F3N3O3 B2382709 3-Hydrazinylbenzamide 2,2,2-trifluoroacetate CAS No. 2174002-37-8

3-Hydrazinylbenzamide 2,2,2-trifluoroacetate

Cat. No.: B2382709
CAS No.: 2174002-37-8
M. Wt: 265.192
InChI Key: SWXONTODEVIICT-UHFFFAOYSA-N
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Description

3-Hydrazinylbenzamide 2,2,2-trifluoroacetate is a synthetic organic compound characterized by a benzamide backbone with a hydrazinyl (-NH-NH₂) substituent at the 3-position of the aromatic ring and a 2,2,2-trifluoroacetate (TFA) counterion. The TFA group enhances solubility and stability, making the compound suitable for applications in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

3-hydrazinylbenzamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.C2HF3O2/c8-7(11)5-2-1-3-6(4-5)10-9;3-2(4,5)1(6)7/h1-4,10H,9H2,(H2,8,11);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXONTODEVIICT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NN)C(=O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinylbenzamide 2,2,2-trifluoroacetate typically involves the reaction of 3-hydrazinylbenzamide with trifluoroacetic acid. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The key steps include:

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinylbenzamide 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include azo compounds, hydrazine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Hydrazinylbenzamide 2,2,2-trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Hydrazinylbenzamide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical data for 3-Hydrazinylbenzamide 2,2,2-trifluoroacetate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting/Boiling Point Key Features
This compound (hypothetical) C₉H₉F₃N₃O₂ ~260.18 Not reported Hydrazinyl group enhances nucleophilicity; TFA improves solubility
4-Acetamido-N-(3-aminopropyl)-3-(benzyloxy)benzamide 2,2,2-trifluoroacetate C₂₀H₂₂F₃N₃O₃ 409.41 Not reported Benzyloxy and acetamido substituents; potential kinase inhibitor
(S)-2-((5-Bromo-1H-indol-3-yl)amino)propanamide 2,2,2-trifluoroacetate C₁₂H₁₁BrF₃N₃O₂ 358.14 Not reported Bromoindole moiety; possible anticancer activity
Phenyl trifluoroacetate C₈H₅F₃O₂ 190.12 BP: 146–147°C Ester derivative; volatile; used as a reagent in organic synthesis
Allyl trifluoroacetate C₅H₅F₃O₂ 154.09 BP: 66°C Unsaturated ester; reactive in polymerization reactions
Trifluoroacetyl Piperazine 2,2,2-Trifluoroacetate C₈H₁₀F₆N₂O₃ 296.17 Not reported Piperazine backbone; dual TFA groups enhance acidity

Notes:

  • Hydrazinyl vs. Amine/Acetamido Groups : The hydrazinyl group in the target compound provides stronger nucleophilic character compared to the acetamido or benzyloxy groups in analogs, enabling unique reactivity in coupling reactions .
  • TFA Counterion : Unlike neutral esters (e.g., phenyl trifluoroacetate), TFA salts improve water solubility and crystallinity, critical for pharmaceutical formulations .

Reactivity and Stability

  • Hydrogenation Sensitivity: TFA esters like ethyl 2,2,2-trifluoroacetate undergo hydrogenation under mild conditions (10 bar H₂, 40°C) to yield trifluoroethanol, but amides (e.g., benzamide-TFA derivatives) are more resistant due to stronger C-N bonds .
  • Environmental Impact: Trifluoroacetate esters (e.g., ethyl TFA) have low global warming potentials (GWP ≈ 1.3–1.8) due to short atmospheric lifetimes (~12–21 days). Amides may exhibit longer persistence but lack direct GWP data .

Key Research Findings

Synthetic Utility : TFA salts are preferred in peptide synthesis due to their ease of removal under vacuum, a property shared by 3-Hydrazinylbenzamide TFA .

Thermal Stability: TFA amides (e.g., piperidinone TFA in ) decompose above 200°C, whereas esters (e.g., allyl TFA) are volatile at lower temperatures .

Biodistribution : Hydrazine-containing compounds exhibit higher tissue penetration in preclinical models compared to bulkier analogs like benzyloxybenzamides .

Biological Activity

3-Hydrazinylbenzamide 2,2,2-trifluoroacetate is a compound of significant interest in the fields of medicinal chemistry and biology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Properties

The synthesis of this compound typically involves the reaction between 3-hydrazinylbenzamide and trifluoroacetic acid under controlled conditions. The purification of the compound is achieved through techniques such as recrystallization or chromatography. The compound's unique structure combines hydrazine and trifluoroacetate moieties, which influence its reactivity and biological activity .

Antimicrobial Activity

Recent studies have shown that compounds similar to 3-Hydrazinylbenzamide exhibit notable antimicrobial properties. Research focusing on acylhydrazones, which share structural similarities with this compound, indicates effectiveness against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The biological screening results suggest that certain derivatives demonstrate antimicrobial effects comparable to established antibacterial agents .

Anticancer Potential

The anticancer properties of hydrazone derivatives have been widely studied. The presence of the hydrazine group is believed to enhance the interaction with cellular targets involved in tumor progression. Compounds within this class have shown cytotoxic effects against various cancer cell lines while exhibiting low toxicity to normal cells .

The mechanism of action for this compound is hypothesized to involve its interaction with specific enzymes and signaling pathways. This compound may act as an enzyme inhibitor or modulator, affecting processes such as signal transduction and gene expression . For instance, it has been suggested that similar compounds can inhibit phospholipase D (PLD), an enzyme implicated in inflammation and cancer progression .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

Compound NameStructure FeaturesBiological Activity
3-Hydrazinylbenzamide Lacks trifluoroacetate moietyModerate antimicrobial activity
2,2,2-Trifluoroacetohydrazide Contains hydrazide instead of benzamideLimited anticancer properties
Benzamide Derivatives Varies with different substituentsDiverse biological activities

Case Studies

  • Antimicrobial Efficacy : A study assessing various acylhydrazones revealed that compounds with increased lipophilicity exhibited enhanced antibacterial activity. This suggests that modifications in the chemical structure can significantly impact bioactivity .
  • Cytotoxicity Assessment : In another investigation, several hydrazone derivatives were tested for cytotoxicity against cancer cell lines. Results indicated that certain modifications led to compounds with potent anticancer effects while maintaining low toxicity in normal cell lines .

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